N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-14-7-13(18-9-19-14)15(21)16-6-5-10-8-17-12-4-2-1-3-11(10)12/h1-4,7-9,17H,5-6H2,(H,16,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDQNBHJAQNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide typically involves the coupling of an indole derivative with a pyrimidine derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used to study the interactions between indole and pyrimidine derivatives with biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the pyrimidine ring can bind to nucleic acid bases. These interactions can modulate various biological processes, including signal transduction, gene expression, and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound combines indole with a naphthalene derivative and has been studied for its anti-inflammatory properties.
Indole-3-carboxaldehyde: An oxidized derivative of indole, commonly used in organic synthesis and as a precursor for other indole derivatives.
Dihydropyrimidine derivatives: Reduced forms of pyrimidine, often used in medicinal chemistry for the development of new drugs.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its combination of indole and pyrimidine structures, which allows it to interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various scientific research applications.
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a compound that integrates the structural features of indole and pyrimidine, both of which are significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(1H-indol-3-yl)ethyl]-6-hydroxy-1H-pyrimidine-4-carboxamide. It has a complex structure that allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O2 |
| Molecular Weight | 270.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and methanol |
Target Interactions
The indole moiety in this compound is known to interact with various receptors, including serotonin receptors and other neurotransmitter systems. This interaction is crucial for modulating neurochemical pathways, potentially influencing mood and cognitive functions.
Biochemical Pathways
Research indicates that indole derivatives can affect several signaling pathways, including:
- PI3K/Akt Pathway : Involved in cell survival and growth.
- MAPK Pathway : Plays a role in cell proliferation and differentiation.
These pathways are essential for understanding the compound's potential anti-cancer properties, particularly in melanoma treatment .
Antitumor Activity
A study investigating the effects of similar indole-based compounds revealed significant antitumor activity against melanoma cells. The compound was shown to induce apoptosis (programmed cell death) and autophagy (cellular degradation process), suggesting its potential as an anticancer agent. The underlying mechanisms were linked to the modulation of the PI3K/Akt and MAPK signaling pathways .
Anti-inflammatory Effects
Pyrimidine derivatives have been noted for their anti-inflammatory properties. Compounds with similar structures demonstrated inhibition of COX enzymes, which are critical mediators in inflammatory processes. The IC50 values for these compounds against COX-2 were reported to be competitive with established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
-
Melanoma Cell Study :
- Objective : To evaluate the effects of this compound on melanoma cells.
- Methodology : B16 melanoma cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell proliferation was observed, alongside increased apoptosis rates. The study highlighted the compound's potential as a therapeutic agent against melanoma .
- Pyrimidine Derivatives Review :
Q & A
What are the optimal synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide, considering yield and purity?
Basic Research Question
Synthesis of pyrimidine carboxamides typically involves coupling indole derivatives with functionalized pyrimidine cores. A recommended approach is:
- Step 1 : Prepare the pyrimidine-4-carboxylic acid derivative via condensation of 6-hydroxypyrimidine with a suitable acylating agent under reflux conditions (e.g., using thionyl chloride or HATU as coupling reagents) .
- Step 2 : React the activated carboxylic acid with 2-(1H-indol-3-yl)ethylamine in anhydrous DMF or dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
- Purity Optimization : Purify via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC or HPLC .
How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Basic Research Question
Comprehensive characterization requires multi-modal analysis:
- NMR Spectroscopy : Use H and C NMR to confirm the indole NH proton (δ ~11.5 ppm), pyrimidine protons (δ ~6.5–8.5 ppm), and carboxamide carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry : ESI-MS or HRMS can verify molecular weight (e.g., expected [M+H] peak) .
- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in DMSO/water and analyze intermolecular hydrogen bonds (e.g., indole NH∙∙∙O interactions) .
What strategies are employed to investigate the compound’s inhibitory effects on specific enzymatic targets (e.g., kinases or phosphatases)?
Advanced Research Question
To evaluate enzymatic inhibition:
- Target Selection : Prioritize kinases or phosphatases with structural homology to known pyrimidine-based inhibitors (e.g., EGFR or CDK families) .
- Assay Design :
- Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with ATP concentrations near .
- Include positive controls (staurosporine for kinases) and measure IC values via dose-response curves .
- Data Validation : Confirm binding modes using molecular docking (AutoDock Vina) and validate with SPR or ITC for affinity measurements .
How can contradictory data in cytotoxicity assays across different cell lines be systematically addressed?
Advanced Research Question
Contradictory cytotoxicity results often arise due to cell-specific factors:
- Mechanistic Profiling : Perform RNA-seq or proteomics to identify differential expression of target proteins (e.g., apoptosis regulators like Bcl-2) across cell lines .
- Metabolic Stability : Assess compound stability in cell culture media (e.g., LC-MS to detect degradation products) and adjust exposure times accordingly .
- Microenvironment Mimicry : Test under hypoxic vs. normoxic conditions, as indole derivatives may exhibit oxygen-dependent bioactivity .
What computational methods are recommended for predicting the compound’s pharmacokinetic properties and off-target interactions?
Advanced Research Question
Leverage in silico tools for ADME/Tox profiling:
- Physicochemical Properties : Calculate logP (AlogP) and polar surface area (PSA) using ChemAxon or MOE to predict blood-brain barrier permeability .
- Metabolism Prediction : Use CypReact or GLORYx to identify potential cytochrome P450-mediated metabolites .
- Off-Target Screening : Perform similarity-based searches in ChEMBL or PubChem to flag risks of hERG or PPARγ interactions .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
Advanced Research Question
SAR optimization involves systematic modifications:
- Core Modifications : Introduce substituents at the pyrimidine 2-position (e.g., methyl or trifluoromethyl groups) to enhance target binding .
- Indole Substitutions : Replace the indole ethyl group with bulkier alkyl chains (e.g., isopropyl) to reduce off-target binding .
- In Silico Guidance : Use free-energy perturbation (FEP) calculations to predict the impact of substitutions on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
